1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Imidazolidinediones, on the other hand, are a type of cyclic urea and have been used in various fields of medicinal chemistry.
Synthesis Analysis
Triazoles can be synthesized via a process known as “Click” chemistry, which is a reliable, efficient, and selective synthetic method . The synthesis of triazoles often involves the reaction of azides and alkynes . Imidazolidinediones can be synthesized from a variety of precursors, including amino acids and isocyanates.Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . Imidazolidinediones have a five-membered ring with two nitrogen atoms and three carbon atoms, with the carbonyl groups attached to the nitrogen atoms.Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure . They can participate in reactions such as N-alkylation, N-acylation, and reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of triazoles and imidazolidinediones can vary widely depending on their specific structure. In general, these compounds are stable and have good solubility in common organic solvents .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Novel synthesis methods for compounds with imidazolidine-2,4-dione cores have been explored, demonstrating the potential for creating diverse derivatives for various scientific applications (Parihar & Ramana, 2003). The synthesis processes often involve selective reduction and cyclization steps, hinting at the chemical flexibility and the range of modifications possible on the core structure.
Pharmacological Research
- Antifungal Applications : Studies have investigated compounds within the 1,2,4-triazole class for antifungal properties. For instance, a novel antifungal compound was synthesized, characterized, and its solubility in biologically relevant solvents was assessed, showcasing the importance of physicochemical properties in drug design and delivery (Volkova, Levshin, & Perlovich, 2020).
Chemical Properties and Applications
- Chemical Reactivity and Applications : The oxidation reactions of related compounds, like pyrazolines to pyrazoles, have been explored, indicating the utility of certain derivatives in chemical transformations under mild conditions (Zolfigol et al., 2006). Such research underscores the broader chemical utility of compounds with similar motifs for synthetic applications.
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that triazole compounds can interact with their targets and cause changes in their function .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting they may affect multiple pathways .
Result of Action
Given the known biological activities of triazole compounds, it can be inferred that this compound may have significant effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Given the versatile biological activities of triazoles and imidazolidinediones, there is significant interest in developing new compounds in these classes for various applications in medicinal chemistry . Future research will likely focus on the design and synthesis of new derivatives with improved potency and selectivity for specific biological targets.
Properties
IUPAC Name |
1-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O3/c20-19(21,22)12-27-16(29)11-26(18(27)31)13-6-8-25(9-7-13)17(30)15-10-23-28(24-15)14-4-2-1-3-5-14/h1-5,10,13H,6-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYXAXGPVQMJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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